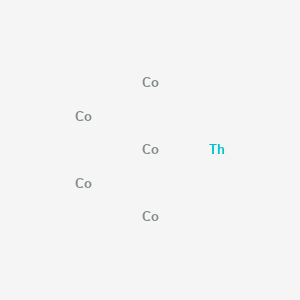Cobalt;thorium
CAS No.: 12017-70-8
Cat. No.: VC20662288
Molecular Formula: Co5Th
Molecular Weight: 526.704 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 12017-70-8 |
|---|---|
| Molecular Formula | Co5Th |
| Molecular Weight | 526.704 g/mol |
| IUPAC Name | cobalt;thorium |
| Standard InChI | InChI=1S/5Co.Th |
| Standard InChI Key | QRIBVDQFIYVEAV-UHFFFAOYSA-N |
| Canonical SMILES | [Co].[Co].[Co].[Co].[Co].[Th] |
Introduction
Synthesis and Manufacturing Methods
Solid-State Metallurgical Synthesis
Co-Th intermetallics are commonly produced via high-temperature solid-state reactions. Cobalt and thorium powders are compacted and heated under inert atmospheres at temperatures exceeding , facilitating atomic diffusion and intermetallic phase formation . Post-synthesis annealing at for 48 hours ensures homogeneity and crystallographic stability, as evidenced by X-ray diffraction (XRD) analyses .
Chemical Reduction in Liquid Phase
An alternative method involves reducing cobalt and thorium precursors in a hydrocarbon solvent. For example, cobalt nitrate () and thorium chloride () are dissolved in a high-boiling solvent (e.g., squalane) and reduced using hydrogen gas at . This approach yields nanoscale Co-Th catalysts with surface areas up to , optimal for gas-phase reactions .
Physical and Chemical Properties
Structural and Thermal Characteristics
Co-Th compounds exhibit hexagonal close-packed (HCP) or face-centered cubic (FCC) crystal structures, depending on the stoichiometry . The table below summarizes key physical properties of cobalt and thorium, which influence their combined behavior:
| Property | Cobalt (Co) | Thorium (Th) |
|---|---|---|
| Atomic Number | 27 | 90 |
| Density () | 8.90 | 11.7 |
| Melting Point (°C) | 1495 | 1750 |
| Boiling Point (°C) | 2927 | 4788 |
| Oxidation State | +2, +3 | +4 |
Thermogravimetric analysis (TGA) reveals that Co-Th alloys retain structural integrity up to under oxidative conditions, making them suitable for high-temperature catalysis .
Reactivity and Surface Chemistry
In acidic environments, Co-Th compounds undergo selective dissolution of cobalt, leaving a porous thorium oxide matrix . This reactivity is harnessed in catalyst regeneration processes. Surface studies using X-ray photoelectron spectroscopy (XPS) indicate that thorium oxide () forms a passivation layer on Co-Th surfaces, enhancing corrosion resistance .
Catalytic Applications in Hydrocarbon Synthesis
Light Olefin Production from Synthesis Gas
Co-Th catalysts demonstrate unparalleled efficiency in Fischer-Tropsch synthesis (FTS), converting carbon monoxide and hydrogen () into light olefins (e.g., ethylene, propylene) at atmospheric pressure . Key performance metrics include:
-
Selectivity: 65–70% toward olefins.
-
Conversion Rate: conversion at .
The catalytic mechanism involves cobalt facilitating dissociation, while thorium stabilizes intermediate carbon species, suppressing methane formation .
Comparative Catalytic Performance
The table below contrasts Co-Th with other bimetallic catalysts in FTS:
| Catalyst System | Olefin Selectivity (%) | Operating Pressure (atm) |
|---|---|---|
| Co-Th | 65–70 | 1 |
| Fe-Mn | 50–55 | 10–20 |
| Ni-Zr | 40–45 | 5–10 |
Comparative Analysis with Other Bimetallic Systems
Co-Th alloys differ significantly from transition metal pairs (e.g., Co-Fe, Co-Ni) due to thorium’s actinide chemistry. For instance:
-
Co-Fe: Prioritizes magnetic applications but lacks thermal stability above .
-
Th-U: Used in nuclear fuels but exhibits lower catalytic activity .
The unique synergy between cobalt’s redox activity and thorium’s inertness positions Co-Th as a versatile material for dual-function applications (e.g., catalysis + radiation shielding).
Future Research Directions and Challenges
Scalability and Cost-Efficiency
Current synthesis methods require optimization to reduce reliance on high-purity thorium, which constitutes 60–70% of production costs . Exploratory studies suggest recovering thorium from titanium mining byproducts could lower expenses by 40% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume